![molecular formula C8H9N3O B12894781 1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B12894781.png)
1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone is a heterocyclic compound that features both imidazole and pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methylimidazo[1,2-b]pyrazole with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group, with reagents like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydroxyl or alkyl groups.
Substitution: Substituted products with various functional groups attached to the carbonyl carbon.
Aplicaciones Científicas De Investigación
1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
- 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone
- 6-Methyl-1H-imidazo[1,2-b]pyrazole
- 1-(6-Methyl-1H-imidazo[1,2-a]pyridine-1-yl)ethanone
Comparison: 1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone stands out due to its unique combination of imidazole and pyrazole rings, which confer distinct electronic and steric properties. This makes it particularly suitable for applications requiring specific molecular interactions and stability .
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
1-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethanone |
InChI |
InChI=1S/C8H9N3O/c1-6-5-8-10(7(2)12)3-4-11(8)9-6/h3-5H,1-2H3 |
Clave InChI |
VUPJFVNCNXJXIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C=CN(C2=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-](/img/structure/B12894704.png)

![4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12894708.png)
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12894722.png)

![Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate](/img/structure/B12894732.png)
![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B12894733.png)
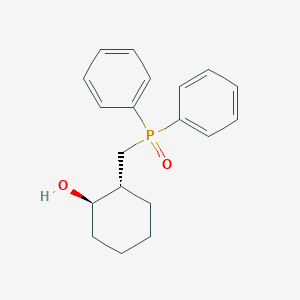
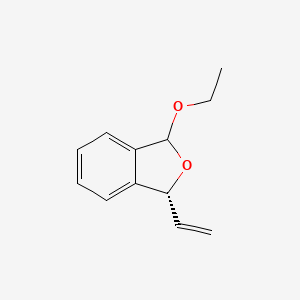
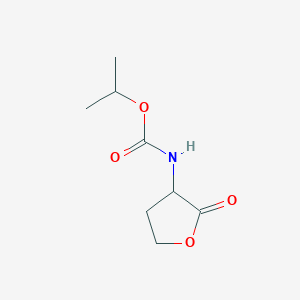
![2-{[2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl]amino}ethan-1-ol](/img/structure/B12894756.png)
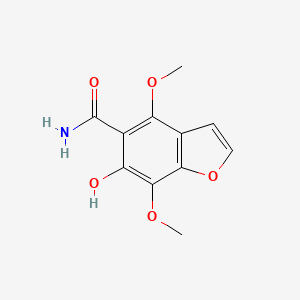
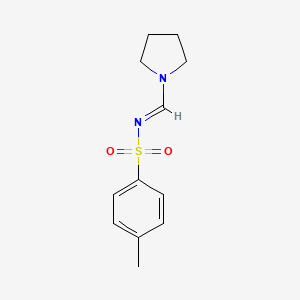
![2-(Aminomethyl)benzo[d]oxazole-5-methanol](/img/structure/B12894767.png)
